N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
CAS No.: 2548983-14-6
Cat. No.: VC11849957
Molecular Formula: C18H23NO4S2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-14-6 |
|---|---|
| Molecular Formula | C18H23NO4S2 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H23NO4S2/c1-12-9-15(23-3)17(10-13(12)2)25(21,22)19-11-18(20)7-4-5-16-14(18)6-8-24-16/h6,8-10,19-20H,4-5,7,11H2,1-3H3 |
| Standard InChI Key | CYPGKRFVLLNSDA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiophene moiety fused with a sulfonamide functional group, creating a hybrid structure with unique electronic and steric properties. The benzothiophene core is substituted with a hydroxy group at the 4-position and a methylene bridge linked to the sulfonamide group. The aromatic benzene ring in the sulfonamide component is further modified with methoxy and dimethyl substituents, enhancing lipophilicity and target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₄S₂ |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCC3=C2C=CS3)O)OC |
| InChIKey | CYPGKRFVLLNSDA-UHFFFAOYSA-N |
Spectroscopic and Computational Data
-
NMR Spectroscopy: Key signals include a singlet for the methoxy group (δ 3.8 ppm) and multiplets for the benzothiophene protons (δ 6.5–7.2 ppm).
-
Mass Spectrometry: The molecular ion peak at m/z 381.5 confirms the molecular weight, with fragmentation patterns consistent with sulfonamide cleavage.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Benzothiophene Formation: Cyclization of thiophenol derivatives with α,β-unsaturated ketones under acidic conditions.
-
Sulfonamide Coupling: Reaction of the benzothiophene intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Hydroxylation: Introduction of the hydroxy group via oxidative desulfurization or hydroxylation reagents .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiophene Synthesis | H₂SO₄, 100°C, 6h | 65–70 |
| Sulfonamide Coupling | Et₃N, DCM, rt, 12h | 80–85 |
| Hydroxylation | H₂O₂, FeSO₄, 50°C, 4h | 55–60 |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.
-
Purity Analysis: HPLC (C18 column, acetonitrile/water) confirms >95% purity.
Biological Significance and Mechanisms
Mechanism of Action
-
Enzyme Inhibition: Binds to the active site of COX-2 via hydrogen bonding with the sulfonamide group .
-
Receptor Interaction: Modulates G-protein-coupled receptors (GPCRs) through hydrophobic interactions with the benzothiophene core .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold serves as a template for designing:
-
Selective Kinase Inhibitors: Analogues with improved potency against EGFR and VEGFR2.
-
Antipsychotic Agents: Structural modifications enhance blood-brain barrier permeability .
Table 3: Activity Comparison with Analogues
| Compound | COX-2 IC₅₀ (μM) | Anticancer IC₅₀ (nM) |
|---|---|---|
| Target Compound | 1.2 | 25–100 |
| N-(Benzothiophen-4-yl)sulfonamide | 3.8 | 150–300 |
| 2-Methoxy-4,5-dimethyl Analogue | 2.1 | 80–200 |
Research Gaps and Future Directions
While preliminary data are promising, further studies are needed to:
-
Elucidate in vivo pharmacokinetics and toxicity profiles.
-
Explore combination therapies with existing chemotherapeutic agents.
-
Develop targeted delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume